Diethyl acetylenedicarboxylate

Catalog No.
S570833
CAS No.
762-21-0
M.F
C8H10O4
M. Wt
170.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl acetylenedicarboxylate

CAS Number

762-21-0

Product Name

Diethyl acetylenedicarboxylate

IUPAC Name

diethyl but-2-ynedioate

Molecular Formula

C8H10O4

Molecular Weight

170.16 g/mol

InChI

InChI=1S/C8H10O4/c1-3-11-7(9)5-6-8(10)12-4-2/h3-4H2,1-2H3

InChI Key

STRNXFOUBFLVIN-UHFFFAOYSA-N

SMILES

CCOC(=O)C#CC(=O)OCC

Synonyms

acetylenedicarboxylic acid dimethyl ester, diethyl acetylenedicarboxylate, dimethyl acetylenedicarboxylate

Canonical SMILES

CCOC(=O)C#CC(=O)OCC

Synthesis of Heterocycles

One of the most prominent applications of DEAD lies in the synthesis of heterocycles, which are organic compounds containing atoms other than carbon and hydrogen in their rings. DEAD's reactivity, particularly towards amines, aldehydes, and ketones, allows it to participate in various cyclization reactions, leading to diverse heterocyclic structures. Research has explored DEAD's role in the synthesis of numerous heterocycles, including:

  • Pyrans and Pyrrolidinones: DEAD serves as a key precursor in the synthesis of these heterocycles through various catalytic approaches. Studies have demonstrated its effectiveness in the green synthesis of these compounds using eco-friendly catalysts like tungstated calixarenes [].
  • Pyrano[2,3-c]pyrazoles: DEAD's participation in the synthesis of these pharmacologically relevant heterocycles has been explored using green catalysts derived from natural sources like ginger extracts [].
  • Other Heterocycles: DEAD's versatility extends to the synthesis of various other heterocycles, including furans, thiophenes, and pyrazoles. Research continues to explore its potential in the development of novel heterocyclic scaffolds with diverse applications [].

Other Research Applications

Beyond its role in heterocycle synthesis, DEAD finds application in other areas of scientific research:

  • Protein Cross-linking: DEAD's bifunctional nature makes it valuable in protein cross-linking studies. Its ability to react with two different amino acid residues within a protein allows researchers to investigate protein structure and interactions [].
  • Material Science: DEAD has been explored as a precursor in the synthesis of functional polymers. Its incorporation into polymer chains can introduce specific functionalities, potentially leading to materials with tailored properties [].

Diethyl acetylenedicarboxylate is an organic compound characterized by the formula C6H8O4\text{C}_6\text{H}_8\text{O}_4. It appears as a light yellow liquid with a pungent odor and is classified as a diester with two carboxyl groups attached to an acetylenic carbon chain. The compound is notable for its high electrophilicity due to the presence of the carbon-carbon triple bond, which makes it a valuable reagent in organic synthesis, particularly in cycloaddition reactions and as a Michael acceptor .

DEAD is a flammable liquid with a moderate vapor pressure. It can irritate the skin, eyes, and respiratory system upon contact or inhalation.

Here are some safety considerations:

  • Flammability: DEAD has a flash point of 49 °C, indicating a moderate fire hazard.
  • Toxicity: Limited data exists on the specific toxicity of DEAD. However, it is recommended to handle it with appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood [].
, including:

  • Michael Addition: This reaction involves the addition of nucleophiles to the electrophilic carbon of the acetylenic bond, forming new carbon-carbon bonds. It is particularly effective with amines, aldehydes, and ketones .
  • Cycloaddition Reactions: The compound acts as a dienophile in Diels-Alder reactions, allowing for the formation of cyclic structures from conjugated diene systems .
  • Condensation Reactions: It can undergo self-condensation or react with other dicarbonyl compounds under specific conditions to yield complex heterocycles .

Diethyl acetylenedicarboxylate exhibits significant biological activity, including:

  • Antimicrobial Properties: Compounds synthesized using diethyl acetylenedicarboxylate have shown effectiveness against various microbial strains.
  • Anti-inflammatory and Anticancer Activities: Research indicates that derivatives of this compound possess potential anti-inflammatory and anticancer properties, making them candidates for pharmaceutical development .
  • Antiviral Activity: Some derivatives have demonstrated activity against viruses such as HIV-1, highlighting the compound's versatility in medicinal chemistry .

Several methods exist for synthesizing diethyl acetylenedicarboxylate:

  • Bromination and Dehydrohalogenation: Starting from maleic acid, bromination leads to dibromosuccinic acid, which is then treated with potassium hydroxide to yield acetylenedicarboxylic acid. This acid is subsequently esterified with ethanol using sulfuric acid as a catalyst .
  • Reflux Method: A mixture of dibromomaleate and dibromofumarate can be reacted in acetonitrile under reflux conditions to produce diethyl acetylenedicarboxylate efficiently .
  • Ylide Reactions: Utilizing triphenylphosphonium ylides provides another synthetic route, allowing for high yields of the target compound .

Diethyl acetylenedicarboxylate finds numerous applications in various fields:

  • Organic Synthesis: It is widely used in the synthesis of complex organic molecules, particularly heterocycles that have significant biological activities.
  • Pharmaceutical Development: The compound serves as a precursor for drugs due to its biological properties and reactivity.
  • Material Science: Its derivatives are explored for use in advanced materials due to their unique structural features .

Research has focused on the interactions of diethyl acetylenedicarboxylate with various nucleophiles:

  • Nucleophilic Additions: Studies show that thiolates react selectively with diethyl acetylenedicarboxylate, leading to specific meso compounds under controlled conditions .
  • Catalytic Reactions: The compound has been employed in multi-component reactions facilitated by catalysts such as silica sulfuric acid, enhancing reaction efficiency and product yields .

Diethyl acetylenedicarboxylate shares similarities with other compounds but also exhibits unique characteristics:

Compound NameStructure TypeNotable Features
Dimethyl AcetylenedicarboxylateDiesterMore volatile; used extensively in cycloaddition reactions.
Ethyl Acetylene DicarboxylateDiesterLess electrophilic; used in similar synthetic applications.
Propylene DicarboxylateDicarbonylLacks triple bond; less reactive compared to diethyl acetylenedicarboxylate.
Maleic AnhydrideDieneUsed primarily in polymer chemistry; less versatile than diethyl acetylenedicarboxylate.

Diethyl acetylenedicarboxylate stands out due to its high electrophilicity and versatility in forming complex organic structures through various reaction pathways. Its ability to participate in both Michael additions and cycloadditions makes it particularly valuable in organic synthesis compared to its analogs.

Industrial Preparation Routes

Industrial synthesis of diethyl acetylenedicarboxylate employs several established methodologies that have been optimized for large-scale production. The most economically viable approaches focus on maximizing yield while maintaining cost-effectiveness and operational safety [1] [2].

The dibromo precursor route represents one of the most efficient industrial methods, utilizing a mixture of diethyl-2,3-dibromofumarate and diethyl-2,3-dibromomaleate as starting materials [1] [2]. This approach employs 1,2-dimethylindazolium-3-carboxylate as a catalyst in acetonitrile under reflux conditions for 45 minutes, achieving yields of 82% [1]. The reaction proceeds through a dehydrohalogenation mechanism that eliminates two equivalents of hydrogen bromide to form the desired acetylenic product.

The traditional acetylenedicarboxylic acid esterification method remains widely used in industrial settings due to its straightforward implementation [3] [4]. This process involves the treatment of potassium acetylenedicarboxylate with ethanol in the presence of sulfuric acid as a catalyst [4]. While the reaction requires extended periods (4 days at room temperature), it provides consistent yields of 51-53% and produces material suitable for most commercial applications [4].

A third industrial approach involves direct bromination-dehydrohalogenation of dimethyl acetylenedicarboxylate, followed by transesterification to the diethyl ester [5]. This multi-step process typically achieves overall yields of 80-90% through careful control of reaction conditions and intermediate purification [5].

Table 1: Industrial Preparation Routes for Diethyl Acetylenedicarboxylate

MethodStarting MaterialsConditionsYield (%)Comments
Dibromo Precursor RouteDiethyl-2,3-dibromofumarate, Diethyl-2,3-dibromomaleateAcetonitrile, reflux, 45 min82Uses 1,2-dimethylindazolium-3-carboxylate catalyst
Acetylenedicarboxylic Acid EsterificationPotassium acetylenedicarboxylate, Ethanol, Sulfuric acidRoom temperature, 4 days51-53Traditional method with long reaction time
Direct Bromination-DehydrohalogenationDimethyl acetylenedicarboxylate, Bromine, KOHBromination followed by base treatment80-90Multi-step process via dibromosuccinic acid

Laboratory Synthesis Approaches

Laboratory-scale synthesis of diethyl acetylenedicarboxylate offers greater flexibility in reaction conditions and purification methods, allowing for higher purity products and specialized applications [6] [7].

From Acetylenedicarboxylic Acid

The esterification of acetylenedicarboxylic acid represents the most direct laboratory approach for preparing diethyl acetylenedicarboxylate [4] [8]. Method A employs the potassium acid salt of acetylenedicarboxylic acid as the starting material [4]. In this procedure, 100 grams of potassium acetylenedicarboxylate is treated with absolute ethanol and sulfuric acid at room temperature for 4 days [4]. The reaction mixture is then subjected to aqueous workup involving ether extraction, washing with sodium bicarbonate solution, and drying over anhydrous magnesium sulfate [4]. Final purification by vacuum distillation yields 57-59 grams of product (51-53% yield) with a boiling point of 96-98°C at 8 mmHg and refractive index of 1.4397 [4].

Method B utilizes free acetylenedicarboxylic acid directly with ethanol under reflux conditions in the presence of acid catalysts [8]. This approach typically achieves higher yields (72-88%) but requires more aggressive reaction conditions and careful temperature control [8]. The method involves heating acetylenedicarboxylic acid with a large excess of ethanol and catalytic sulfuric acid under reflux until complete conversion is achieved [8].

Using Dibromo Precursors

The dibromo precursor method offers excellent yields and high purity products through a zinc-mediated dehalogenation process [6] [9]. Dibromofumarate (1 mmol) is treated with granular zinc (0.4 g, 6 mmol) in dry tetrahydrofuran under nitrogen atmosphere [6]. The mixture is refluxed for 2-5 hours depending on the specific ester substituents [6]. Following completion, the zinc is filtered off, and the tetrahydrofuran is evaporated [6]. The crude product is dissolved in dichloromethane, washed with water, dried over magnesium sulfate, and concentrated to yield the purified acetylenedicarboxylate ester [6].

This method achieves yields of 93% for dimethyl acetylenedicarboxylate, with similar results expected for the diethyl analogue [6]. The reaction proceeds through a single-electron transfer mechanism from zinc to the carbon-bromine bonds, followed by elimination to form the triple bond [6].

Triphenylphosphonium Ylide Method

The triphenylphosphonium ylide approach represents a sophisticated method for generating diethyl acetylenedicarboxylate under mild conditions [7] [10]. This reaction involves the treatment of triphenylphosphine with dialkyl acetylenedicarboxylates in the presence of various nucleophiles or CH-acids [7] [10].

The general procedure involves mixing equimolar amounts of triphenylphosphine and dialkyl acetylenedicarboxylate in an appropriate solvent such as dichloromethane or ethyl acetate [10]. The reaction typically proceeds at room temperature within 40 minutes to 1 hour [10]. The resulting phosphorus ylides exist as mixtures of geometrical isomers due to restricted rotation around the carbon-carbon partial double bond [10].

This method achieves quantitative yields (99%) and produces salt-free ylides that can be further transformed to the desired acetylenedicarboxylate esters [10] [11]. The phosphorus ylides serve as versatile intermediates for subsequent reactions and can be isolated as stable crystalline compounds [10].

Table 2: Laboratory Synthesis Approaches

Synthesis MethodReagentsReaction ConditionsYield (%)Purity
From Acetylenedicarboxylic Acid (Method A)K-acetylenedicarboxylate, EtOH, H2SO4Room temperature, 4 days51-53Requires distillation
From Acetylenedicarboxylic Acid (Method B)Acetylenedicarboxylic acid, EtOH, H2SO4Reflux with catalyst72-88High purity after purification
Dibromo Precursor MethodDibromofumarate, THF, Zn granulesReflux 2-5 hours under N293High purity
Triphenylphosphonium Ylide MethodTriphenylphosphine, Dialkyl acetylenedicarboxylateVarious temperatures, 40 min99Salt-free ylides

Purification Techniques

Effective purification of diethyl acetylenedicarboxylate is essential for achieving the high purity standards required for pharmaceutical and research applications [12] [13]. Multiple purification strategies have been developed to address different impurity profiles and scale requirements.

Vacuum distillation represents the primary purification method for diethyl acetylenedicarboxylate [4] [14]. The compound distills at 96-98°C under 8 mmHg pressure, allowing for efficient separation from higher and lower boiling impurities [4]. Industrial-scale distillation columns typically achieve purities of 95-97% in a single pass [14]. The distillation process requires careful temperature control to prevent thermal decomposition of the sensitive acetylenic functionality [14].

Column chromatography provides the highest purity levels for laboratory-scale preparations [13]. Silica gel columns with hexane-dichloromethane gradient elution systems effectively separate diethyl acetylenedicarboxylate from synthetic byproducts and unreacted starting materials [13]. This method routinely achieves purities exceeding 99% but is limited to small-scale applications due to cost and throughput constraints [13].

Recrystallization techniques apply primarily to solid derivatives or crystalline intermediates in the synthetic pathway [15]. For diethyl acetylenedicarboxylate itself, which is a liquid at room temperature, recrystallization is not directly applicable, but solid precursors such as acetylenedicarboxylic acid can be purified by recrystallization from ethanol-ethyl acetate mixtures [15].

Solvent washing procedures play a crucial role in removing acidic and basic impurities [4] [13]. Treatment with saturated sodium bicarbonate solution removes residual acidic catalysts and byproducts [4]. Subsequent water washing eliminates inorganic salts and polar impurities [13]. This washing protocol is essential to prevent decomposition during subsequent distillation steps [4].

Table 3: Purification Techniques

Purification MethodConditionsApplicationsTypical Purity AchievedComments
Vacuum Distillation96-98°C at 8 mmHgPrimary purification method95-97%Most common industrial method
Column ChromatographySilica gel with hexane/DCM gradientsFinal purification for complex mixtures>99%Used for small scale laboratory preparations
RecrystallizationFrom ethanol-ethyl acetate (5:1)For solid derivatives98-99%Used for crystalline derivatives
Solvent WashingNaHCO3, H2O washingRemoval of acidic impurities90-95%Essential to prevent decomposition

Analytical Methods for Purity Assessment

Comprehensive purity assessment of diethyl acetylenedicarboxylate requires multiple analytical techniques to ensure product quality and regulatory compliance [16] [17] [18].

Gas chromatography with flame ionization detection serves as the primary quantitative purity determination method [19] [20] [17]. Commercial specifications typically require minimum purities of 95-97% by gas chromatography [19] [20]. The method employs temperature-programmed separation on capillary columns with effective carbon number response factors for quantitation [18]. Internal standards such as diethyl adipate facilitate accurate quantitative analysis [17].

Nuclear magnetic resonance spectroscopy provides both qualitative and quantitative information about diethyl acetylenedicarboxylate purity [21] [22]. 1H NMR spectroscopy shows characteristic signals for the ethyl ester groups at δ 4.4 ppm (quartet) and δ 1.4 ppm (triplet) [21]. 13C NMR spectroscopy can provide quantitative purity determination through integration of carbon signals, particularly when employing inverse-gated decoupling sequences with appropriate relaxation delays [22].

Infrared spectroscopy confirms structural identity through characteristic absorption bands [23] [24]. The carbon-carbon triple bond stretch appears at approximately 2200 cm⁻¹, while carbonyl stretches occur around 1750 cm⁻¹ [23]. The authenticity of infrared spectra serves as a quality control parameter for commercial products [25].

Mass spectrometry provides definitive molecular weight confirmation and structural information [21] [26]. The molecular ion appears at m/z 170, with characteristic fragmentation patterns including loss of ethoxycarbonyl groups [21]. High-resolution mass spectrometry can detect trace impurities and confirm molecular composition [26].

Refractive index measurements offer rapid quality control assessment [27] [28]. Pure diethyl acetylenedicarboxylate exhibits a refractive index of 1.441-1.443 at 20°C [27] [28]. This parameter provides immediate feedback on product quality during manufacturing processes [28].

Table 4: Analytical Methods for Purity Assessment

Analytical MethodDetection PrincipleTypical Purity RangeAdvantagesLimitations
Gas Chromatography (GC)Flame ionization detection95-98%Rapid, quantitativeRequires standards
1H NMR SpectroscopyProton integration at δ 4.4 ppmQualitative assessmentSimple, widely availablePeak overlap possible
13C NMR SpectroscopyCarbon signal integrationQuantitative with proper conditionsCan differentiate isomersRequires careful relaxation delays
IR SpectroscopyC≡C stretch at 2200 cm⁻¹, C=O at 1750 cm⁻¹Identity confirmationNon-destructive, rapidLimited quantitative information
Mass SpectrometryMolecular ion at m/z 170Structural confirmationStructural informationRequires pure samples
Refractive Indexn₂₀ᴰ measurementQuality controlReal-time quality controlTemperature dependent

Table 5: Physical Properties and Analytical Parameters

PropertyValueAnalytical MethodReference Standard
Molecular FormulaC₈H₁₀O₄Mass spectrometryC₈H₁₀O₄
Molecular Weight170.16 g/molMass spectrometry170.164 (exact mass)
Melting Point1-3°CMelting point apparatus1.5°C (literature)
Boiling Point107-110°C (11 mmHg)Distillation under reduced pressure108-110°C/14.7 hPa
Density (20°C)1.063-1.067 g/mLPycnometry1.063 g/mL (25°C)
Refractive Index (20°C)1.441-1.443Refractometryn₂₀ᴰ 1.443
Flash Point94°CClosed cup method201.2°F (closed cup)
AppearanceLight yellow liquidVisual inspectionClear to light yellow

XLogP3

1.5

Melting Point

1.5 °C

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 3 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

762-21-0

Wikipedia

Diethyl acetylenedicarboxylate

Dates

Last modified: 08-15-2023

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